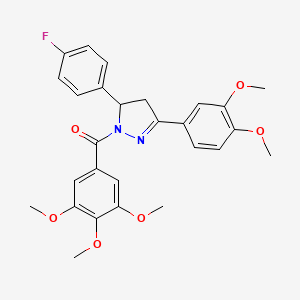

3-(3,4-dimethoxyphenyl)-5-(4-fluorophenyl)-1-(3,4,5-trimethoxybenzoyl)-4,5-dihydro-1H-pyrazole

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

3-(3,4-dimethoxyphenyl)-5-(4-fluorophenyl)-1-(3,4,5-trimethoxybenzoyl)-4,5-dihydro-1H-pyrazole: , often referred to as “Compound X” for brevity, is a complex organic molecule with a fused pyrazole ring system. Let’s break down its structure:

3,4-dimethoxyphenyl: This group contributes to the aromatic character of the compound.

4-fluorophenyl: The fluorine-substituted phenyl ring adds electronic effects and influences reactivity.

3,4,5-trimethoxybenzoyl: The benzoyl group, attached to the pyrazole ring, plays a crucial role in its biological activity.

4,5-dihydro-1H-pyrazole: The pyrazole ring itself is a five-membered heterocycle.

Preparation Methods

Synthetic Routes:

Heterocyclic Synthesis: The synthesis of Compound X typically involves a heterocyclic approach. One common method is the , where a β-ketoester reacts with hydrazine and an aldehyde or ketone. In our case, the aldehyde or ketone would be appropriately substituted to yield Compound X.

Multistep Synthesis: Researchers have reported multistep syntheses, starting from commercially available precursors. These routes allow precise control over functional group placement.

Reaction Conditions:

Hantzsch Pyrazole Synthesis: The reaction conditions include refluxing the reactants in ethanol or another suitable solvent, often in the presence of a base (such as potassium carbonate).

Multistep Syntheses: These involve various steps, including protection and deprotection of functional groups, cyclization, and purification.

Industrial Production:

- While Compound X is not produced on an industrial scale, its derivatives or analogs might be synthesized for research purposes.

Chemical Reactions Analysis

Compound X can undergo several reactions:

Oxidation: Oxidation of the pyrazole ring or the phenyl groups can lead to various products.

Reduction: Reduction of the carbonyl group in the benzoyl moiety may yield a dihydro derivative.

Substitution: Halogenation or other substitution reactions can modify the phenyl rings.

Common reagents and conditions depend on the specific reaction type.

Scientific Research Applications

Compound X has diverse applications:

Medicinal Chemistry: Researchers explore its potential as an anticancer agent, anti-inflammatory compound, or enzyme inhibitor.

Neuroscience: It may interact with neurotransmitter receptors due to its aromatic rings.

Agrochemicals: Analogous compounds could serve as pesticides or herbicides.

Mechanism of Action

Molecular Targets: Compound X likely interacts with specific proteins or enzymes involved in cellular processes.

Pathways: Further studies are needed to elucidate the exact pathways affected.

Comparison with Similar Compounds

Unique Features: Compound X’s combination of aromatic rings, heterocyclic core, and benzoyl group sets it apart.

Similar Compounds: Related pyrazoles, such as 1,3,5-trisubstituted pyrazoles, share some structural features.

Remember that Compound X’s biological activity and applications are still an active area of research, and ongoing studies may reveal additional insights.

Properties

Molecular Formula |

C27H27FN2O6 |

|---|---|

Molecular Weight |

494.5 g/mol |

IUPAC Name |

[5-(3,4-dimethoxyphenyl)-3-(4-fluorophenyl)-3,4-dihydropyrazol-2-yl]-(3,4,5-trimethoxyphenyl)methanone |

InChI |

InChI=1S/C27H27FN2O6/c1-32-22-11-8-17(12-23(22)33-2)20-15-21(16-6-9-19(28)10-7-16)30(29-20)27(31)18-13-24(34-3)26(36-5)25(14-18)35-4/h6-14,21H,15H2,1-5H3 |

InChI Key |

UQCPCJULBWJHOQ-UHFFFAOYSA-N |

Canonical SMILES |

COC1=C(C=C(C=C1)C2=NN(C(C2)C3=CC=C(C=C3)F)C(=O)C4=CC(=C(C(=C4)OC)OC)OC)OC |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![ethyl (2Z)-5-(3,4-diethoxyphenyl)-7-methyl-2-(4-methylbenzylidene)-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B11642337.png)

![9-Bromo-5-(4-butoxyphenyl)-2-(4-methoxyphenyl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine](/img/structure/B11642342.png)

![3-bromo-N-[(2-oxo-2,3-dihydro-1H-benzimidazol-5-yl)carbamothioyl]benzamide](/img/structure/B11642343.png)

![2-[2-nitro-5-(pyrrolidin-1-yl)phenyl]-4-phenylphthalazin-1(2H)-one](/img/structure/B11642366.png)

![(6Z)-6-{[5-(2,5-dichlorophenyl)furan-2-yl]methylidene}-5-imino-2-(2-methylpropyl)-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one](/img/structure/B11642387.png)

![5-[3-bromo-4-(dimethylamino)benzylidene]-1,3-dimethylpyrimidine-2,4,6(1H,3H,5H)-trione](/img/structure/B11642391.png)

![ethyl (5Z)-5-{[2,5-dimethyl-1-(4-methylphenyl)-1H-pyrrol-3-yl]methylidene}-2-methyl-4-oxo-4,5-dihydro-1H-pyrrole-3-carboxylate](/img/structure/B11642394.png)

![5-(4-bromophenyl)-3-hydroxy-4-[(2-methyl-4-propoxyphenyl)carbonyl]-1-[2-(morpholin-4-yl)ethyl]-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B11642402.png)

![(6Z)-6-{3-chloro-4-[2-(3,5-dimethylphenoxy)ethoxy]-5-ethoxybenzylidene}-5-imino-2-methyl-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one](/img/structure/B11642408.png)

![2-(4-methylphenoxy)-N-[3-([1,3]oxazolo[4,5-b]pyridin-2-yl)phenyl]acetamide](/img/structure/B11642412.png)

![(6Z)-5-imino-6-{3-methoxy-4-[2-(2-methylphenoxy)ethoxy]benzylidene}-2-(2-methylpropyl)-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one](/img/structure/B11642432.png)